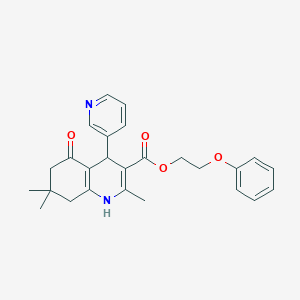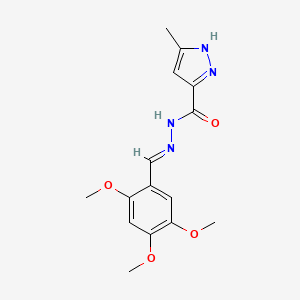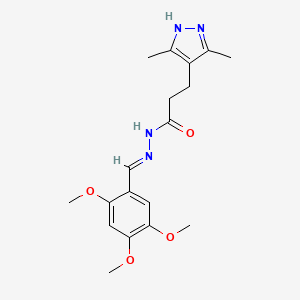
2-(allylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(allylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of interesting properties, including its ability to act as an inhibitor of certain enzymes and its potential as a therapeutic agent for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole involves its ability to bind to specific enzymes and inhibit their activity. This compound has been found to be particularly effective in inhibiting enzymes that play important roles in cancer cell proliferation and Alzheimer's disease pathology.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but early research suggests that this compound may have a variety of interesting effects on biological systems. For example, this compound has been found to be cytotoxic to certain cancer cell lines, and it has also been found to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(allylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole in lab experiments include its potency as an enzyme inhibitor and its potential as a therapeutic agent for the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on 2-(allylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole. Some possible areas of focus include further studies of its mechanism of action, exploration of its potential as a therapeutic agent for other diseases, and development of new synthesis methods for this compound. Additionally, research could be conducted to determine the optimal dosages and administration methods for this compound in order to maximize its effectiveness and minimize potential side effects.
Conclusion
In conclusion, this compound is a compound with a variety of interesting properties that make it a promising candidate for scientific research. Its ability to act as an enzyme inhibitor and its potential as a therapeutic agent for the treatment of various diseases make it a valuable tool for researchers in a variety of fields. As research on this compound continues, it is likely that new applications and potential benefits will be discovered.
Applications De Recherche Scientifique
2-(allylthio)-5-(4-bromophenyl)-1,3,4-oxadiazole has been studied for its potential applications in a variety of scientific research fields. One such field is the study of enzyme inhibition, as this compound has been found to be a potent inhibitor of certain enzymes that play important roles in various biological processes. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-2-7-16-11-14-13-10(15-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYZCPFADFXKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B3887926.png)


![5-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3887953.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(mesitylcarbonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3887962.png)
![3-{[4-(dibutylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B3887987.png)
![3-tert-butyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887988.png)

